molecular formula C14H14FNO B1352100 4-Fluoro-N-(4-methoxybenzyl)aniline CAS No. 80143-71-1

4-Fluoro-N-(4-methoxybenzyl)aniline

Cat. No.: B1352100
CAS No.: 80143-71-1
M. Wt: 231.26 g/mol
InChI Key: GSIXDRVRPADHPJ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-methoxybenzyl)aniline is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is characterized by the presence of a fluorine atom and a methoxybenzyl group attached to an aniline structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-N-(4-methoxybenzyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The general steps include:

    Oxidative Addition: The palladium catalyst reacts with an aryl halide to form a palladium-aryl complex.

    Transmetalation: The aryl group from the boron reagent is transferred to the palladium complex.

    Reductive Elimination: The final product, this compound, is formed along with the regeneration of the palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Suzuki–Miyaura coupling reaction remains a likely candidate for industrial synthesis due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-methoxybenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Fluoro-N-(4-methoxybenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxybenzyl group can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(4-methoxybenzyl)aniline is unique due to the combination of the fluorine atom and methoxybenzyl group attached to the aniline structure. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable in various research applications.

Properties

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIXDRVRPADHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249179
Record name N-(4-Fluorophenyl)-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80143-71-1
Record name N-(4-Fluorophenyl)-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80143-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-FLUOROPHENYL)-4-METHOXYBENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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